molecular formula C2H4FN3 B2393289 1-Azido-2-fluoroethane CAS No. 894792-94-0

1-Azido-2-fluoroethane

Cat. No.: B2393289
CAS No.: 894792-94-0
M. Wt: 89.073
InChI Key: LAZLFOJNNMFIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-2-fluoroethane is an organic compound with the molecular formula C₂H₄FN₃ It is a member of the azidoalkane family, characterized by the presence of both an azide group (-N₃) and a fluorine atom attached to an ethane backbone

Mechanism of Action

Target of Action

1-Azido-2-fluoroethane, also known as [18F]Fluoroethyl azide ([18F]FEA), is primarily used as a prosthetic group for rapid radiolabeling of precursor compounds . These precursor compounds are typically modified with terminal alkynes, which serve as the primary targets of [18F]FEA .

Mode of Action

The interaction of [18F]FEA with its targets involves copper-catalyzed alkyne azide cycloadditions (CuAAC) . These reactions are fast, highly selective, high yielding, and can be carried out under mild reaction conditions without the need for protecting groups . The result is a radiolabeled probe that can be used for positron emission tomography (PET) imaging .

Biochemical Pathways

The biochemical pathways affected by [18F]FEA are primarily related to its role in radiolabeling and PET imaging . The compound allows for the non-invasive molecular imaging and quantification of metabolic processes . The specific pathways affected would depend on the nature of the precursor compounds being radiolabeled.

Pharmacokinetics

The pharmacokinetics of [18F]FEA have been studied using preclinical PET/MR scanning and metabolite analysis . The compound has shown poor stability and very restricted suitability for in vivo application . Therefore, its ADME properties and their impact on bioavailability may be limited .

Result of Action

The primary result of [18F]FEA’s action is the creation of a radiolabeled probe for PET imaging .

Action Environment

The action of [18F]FEA can be influenced by various environmental factors. For instance, the presence of dichloromethane in the reaction mixture can lead to the formation of potentially dangerous (explosive) diazidomethane . Additionally, the compound’s poor stability suggests that it may be sensitive to factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

1-Azido-2-fluoroethane has been used as a prosthetic group for rapid radiolabeling of precursor compounds modified with terminal alkynes through copper-catalyzed alkyne azide cycloadditions (CuAAC) . These reactions are fast, highly selective, and high yielding .

Molecular Mechanism

The molecular mechanism of this compound involves its use as a prosthetic group for rapid radiolabeling of precursor compounds. This is achieved through CuAAC, a type of click chemistry .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used for rapid radiolabeling. It has shown poor stability and very restricted suitability for in vivo application .

Preparation Methods

1-Azido-2-fluoroethane can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution reaction of 2-fluoroethanol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial production methods for this compound are less common due to the specialized nature of the compound. the principles of nucleophilic substitution and the use of azide sources remain central to its synthesis on a larger scale.

Chemical Reactions Analysis

1-Azido-2-fluoroethane undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions with alkynes.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Oxidation Reactions: Although less common, the fluorine atom can undergo oxidation under specific conditions, leading to the formation of various fluorinated derivatives.

Common reagents used in these reactions include copper catalysts for cycloaddition, reducing agents like LiAlH₄ for reduction, and oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Azido-2-fluoroethane has several scientific research applications:

Comparison with Similar Compounds

1-Azido-2-fluoroethane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of azide and fluorine functional groups, which confer specific reactivity and make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-azido-2-fluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4FN3/c3-1-2-5-6-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZLFOJNNMFIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.